
4-(Difluoromethoxy)-2,5-dimethylaniline
Vue d'ensemble
Description
“4-(Difluoromethoxy)aniline” is a compound with the molecular formula C7H7F2NO. It’s a liquid at 20°C and should be stored under inert gas . It’s used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of “4-(Difluoromethoxy)aniline” consists of a benzene ring with an amine group (NH2) and a difluoromethoxy group (OCHF2) attached .
Physical And Chemical Properties Analysis
“4-(Difluoromethoxy)aniline” has a refractive index of 1.505 (lit.), a boiling point of 231 °C (lit.), and a density of 1.283 g/mL at 25 °C (lit.) .
Applications De Recherche Scientifique
Pulmonary Fibrosis Research
4-(Difluoromethoxy)-2,5-dimethylaniline: has been studied for its potential effects on pulmonary fibrosis. Specifically, its derivative, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM) , has shown inhibitory effects on TGF-β1-induced epithelial–mesenchymal transformation (EMT) in vitro and bleomycin-induced pulmonary fibrosis in vivo . This suggests that the compound could be used to explore therapeutic targets for reducing idiopathic pulmonary fibrosis (IPF).
Anti-Fibrotic Mechanism Elucidation
The same derivative, DGM, has been instrumental in understanding the anti-fibrotic mechanisms at a molecular level. It has been observed to inhibit the expression of proteins such as α-SMA, vimentin, and collagen I, while increasing the expression of E-cadherin . This indicates a potential pathway through which 4-(Difluoromethoxy)-2,5-dimethylaniline derivatives could modulate fibrotic processes.
Epithelial–Mesenchymal Transformation (EMT) Studies
Research has utilized DGM to study the process of EMT, a key factor in the pathogenesis of pulmonary fibrosis. By inhibiting Smad2/3 phosphorylation levels, DGM provides a valuable tool for dissecting the role of EMT in fibrosis and potentially other diseases where EMT is implicated .
Safety and Hazards
Orientations Futures
While specific future directions for “4-(Difluoromethoxy)-2,5-dimethylaniline” are not available, related compounds are being studied for their potential therapeutic effects. For example, “3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM)” is being evaluated for its effects on pulmonary fibrosis .
Propriétés
IUPAC Name |
4-(difluoromethoxy)-2,5-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c1-5-4-8(13-9(10)11)6(2)3-7(5)12/h3-4,9H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYFTYYHWSCXLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC(F)F)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethoxy)-2,5-dimethylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




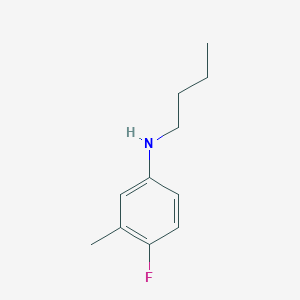

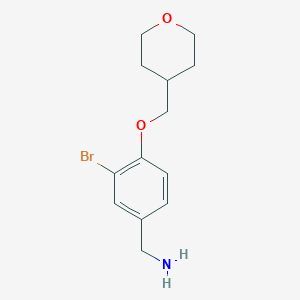

![5-[(4-Chlorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B1454440.png)

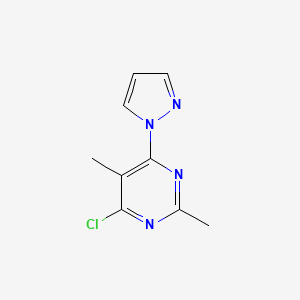
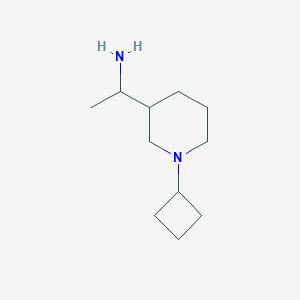
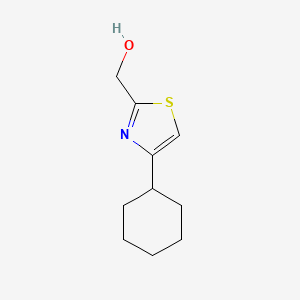


![6-Chloro-2-methylthiazolo[5,4-B]pyridine](/img/structure/B1454453.png)
![3-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid](/img/structure/B1454455.png)